An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key intermediate in the development of advanced organic electronic materials. This document collates available data on its physicochemical, spectral, and electronic properties, alongside a detailed experimental protocol for its synthesis. Due to its extended π-conjugated system, this anthracene derivative exhibits significant potential for applications in organic light-emitting diodes (OLEDs) and other organic conductive materials.[1] This guide aims to be a valuable resource for researchers and professionals working in materials science, organic chemistry, and drug development.
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene, also known as 2-Bromo-9,10-di(naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon with a significant profile in the field of organic electronics. Its rigid, planar structure and extensive conjugation impart desirable photophysical and electronic properties, making it a valuable building block for the synthesis of high-performance organic semiconductors.[1] The presence of the bromine atom provides a reactive site for further functionalization, allowing for the fine-tuning of its electronic and optical characteristics. This guide summarizes the core chemical properties of this compound, presents available quantitative data in a structured format, and provides a detailed synthetic methodology.
Physicochemical Properties
The fundamental physicochemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are summarized in Table 1. While a definitive experimental melting point is not widely reported in the available literature, a boiling point has been documented. Information regarding its solubility in common organic solvents is not extensively available, but it is generally expected to be sparingly soluble in non-polar solvents and slightly more soluble in chlorinated and aromatic solvents.
Table 1: Physicochemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1] |
| Molecular Formula | C₃₄H₂₁Br | [2] |
| Molecular Weight | 509.43 g/mol | [2] |
| Boiling Point | 630.082 °C at 760 mmHg | |
| Melting Point | Not available | |
| Appearance | Light yellow solid | [1] |
| Purity | ≥99% (sublimated) available commercially | [1] |
Synthesis
The synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is typically achieved through a multi-step process starting from 2-bromonaphthalene. The general synthetic pathway involves the formation of a diol intermediate followed by a reduction to yield the final product.
Experimental Protocol: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
Step 1: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene-9,10-diol
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Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.
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Stir the reaction mixture at -78 °C for approximately 1 hour.
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To this mixture, add a solution of 2-bromo-9,10-anthraquinone (6.31 g, 22.0 mmol) in anhydrous THF.
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Allow the reaction to warm to room temperature and continue stirring for 3 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[1]
Step 2: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
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Suspend the crude 2-Bromo-9,10-bis(2-naphthalenyl)anthracene-9,10-diol (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.
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Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) to the suspension.
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Heat the mixture to reflux and stir for approximately 3 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the solid product and wash sequentially with water and methanol.
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Dry the resulting light yellow solid under vacuum to yield 2-Bromo-9,10-bis(2-naphthalenyl)anthracene (10.1 g, 96% yield).[1]
Caption: Synthetic workflow for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene.
Spectral Properties
4.1. ¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is not published. For comparison, the ¹H NMR spectrum of the parent compound, 9-bromoanthracene, shows characteristic signals in the aromatic region.
4.2. UV-Visible and Fluorescence Spectroscopy
While specific absorption and emission maxima for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are not reported, related anthracene derivatives are known to be blue or blue-violet emitters.[3] The extended conjugation from the naphthalene substituents is expected to result in strong absorption in the UV region and fluorescence in the visible region.
For the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), the following photophysical properties have been reported:
Table 2: Photophysical Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)
| Property | Value (in THF) | Reference |
| Absorption Maxima (λmax) | 375, 395 nm | [4] |
| Emission Maximum (λem) | 425 nm | [4] |
The introduction of a bromine atom at the 2-position of the anthracene core may induce a slight red-shift in the absorption and emission spectra due to the heavy atom effect and its influence on the electronic structure.
Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the charge injection and transport capabilities of a material in an organic electronic device.
Experimental data for the HOMO and LUMO levels of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are not available. However, the values for the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), provide a useful benchmark.
Table 3: Electronic Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)
| Property | Value | Reference |
| HOMO Energy Level | -5.8 eV | [4] |
| LUMO Energy Level | -2.6 eV | [4] |
The bromine atom, being an electron-withdrawing group, is expected to have a stabilizing effect on both the HOMO and LUMO energy levels, potentially leading to slightly lower energy values for the 2-bromo derivative compared to the parent ADN.
